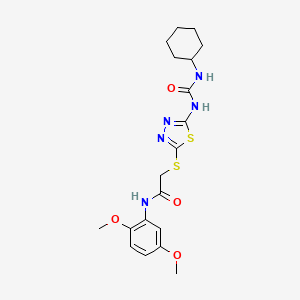

![molecular formula C15H19N3O3S2 B2853979 1-({3-[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}sulfonyl)azepane CAS No. 912906-69-5](/img/structure/B2853979.png)

1-({3-[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}sulfonyl)azepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

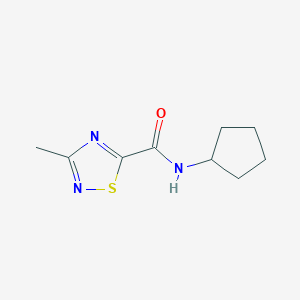

“1-({3-[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}sulfonyl)azepane” is a chemical compound with the molecular formula C15H19N3O3S2 and a molecular weight of 353.46. It is a derivative of 1,3,4-oxadiazole, a heterocyclic compound containing one oxygen and two nitrogen atoms in a five-membered ring . Many new structures contain the 1,3,4-oxadiazole ring, which have shown various antimicrobial activity, e.g., antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, which is a core component of the compound, often involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride, thionyl chloride, phosphorous pentaoxide, triflic anhydride, polyphosphoric acid, and direct reaction of acid with (N-isocyanimino-) triphenylphosphorane .Molecular Structure Analysis

Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom in their structure . The 1,3,4-oxadiazole ring is a common and integral feature of a variety of natural products and medicinal agents .Aplicaciones Científicas De Investigación

Green Chemistry and Ionic Liquids

A study utilized azepane, a seven-member alicyclic secondary amine similar in structure, as a starting material to synthesize a new family of room temperature ionic liquids. These compounds, including azepanium salts, have promising applications in green chemistry due to their low viscosity, high conductivity, and wide electrochemical windows. They offer safer alternatives to traditional electrolytes based on volatile organic compounds, indicating potential utility in various green and sustainable technologies (Belhocine et al., 2011).

Antibacterial Activity in Agriculture

Another study explored sulfone derivatives containing 1,3,4-oxadiazole moieties, highlighting their antibacterial activities against rice bacterial leaf blight. These derivatives, including 2-(methylsulfonyl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole, demonstrated significant antibacterial activity, surpassing commercial agents. They also enhanced plant resistance by increasing superoxide dismutase and peroxidase activities in rice. This research suggests potential applications of similar compounds in developing agricultural treatments to combat plant diseases and improve crop resilience (Shi et al., 2015).

Organic Synthesis and Chemical Transformations

The synthesis and pharmacological evaluation of novel sulfonyl derivatives for antimicrobial and antitubercular activities have been reported, showcasing the versatility of such compounds in medicinal chemistry. These derivatives, including those with the 1,3,4-oxadiazole moiety, displayed moderate to significant activities against various pathogens. This indicates the potential of similar chemical structures in the development of new therapeutic agents (Kumar et al., 2013).

Electroluminescent Devices and Materials Science

Research on diphenylsulfone derivatives, including those with substituents like the 1,3,4-oxadiazole, has shown promising results in the context of electroluminescent devices. These compounds exhibit high triplet energy levels, glass-forming properties, and good ionization potentials, making them suitable as hosts in electroluminescent devices. Their application could lead to more efficient and durable organic light-emitting diodes (OLEDs), contributing to advancements in display and lighting technologies (Bezvikonnyi et al., 2020).

Mecanismo De Acción

Target of Action

Compounds with a similar 1,3,4-thiadiazole scaffold have been found to exhibit diverse pharmacological activities .

Mode of Action

Compounds with a similar 1,3,4-thiadiazole scaffold have been found to undergo sulfonyl migration reactions . The homolytic cleavage of the sulfonamide bond and intermolecular radical–radical coupling reaction mechanism was proposed for the 1,3- and 1,5-sulfonyl migrations .

Biochemical Pathways

Compounds with a similar 1,3,4-thiadiazole scaffold have been found to exhibit diverse pharmacological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The presence of a sulfonyl group and a 1,3,4-thiadiazole ring in the compound’s structure may influence its pharmacokinetic properties .

Result of Action

Compounds with a similar 1,3,4-thiadiazole scaffold have been found to exhibit diverse pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Action Environment

The presence of a sulfonyl group and a 1,3,4-thiadiazole ring in the compound’s structure may influence its stability and reactivity in different environments .

Direcciones Futuras

The worldwide development of antimicrobial resistance forces scientists to search for new compounds to which microbes would be sensitive. Many new structures contain the 1,3,4-oxadiazole ring, which have shown various antimicrobial activity . Therefore, the future directions of research on “1-({3-[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}sulfonyl)azepane” and similar compounds could be focused on their potential as new antimicrobial agents.

Propiedades

IUPAC Name |

2-[3-(azepan-1-ylsulfonyl)phenyl]-5-methylsulfanyl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3S2/c1-22-15-17-16-14(21-15)12-7-6-8-13(11-12)23(19,20)18-9-4-2-3-5-10-18/h6-8,11H,2-5,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWGYYTBEQHWAJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(O1)C2=CC(=CC=C2)S(=O)(=O)N3CCCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-({3-[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}sulfonyl)azepane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-2-[3-oxo-8-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2853899.png)

![N-[2-(1H-Indazol-6-yl)ethyl]prop-2-enamide](/img/structure/B2853900.png)

![5-((4-Ethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2853901.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetamide](/img/structure/B2853910.png)

![2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-mesitylacetamide](/img/structure/B2853911.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide](/img/structure/B2853918.png)

![N-[(1-Ethylpyrazol-3-yl)methyl]-2-fluoropyridine-3-carboxamide](/img/structure/B2853919.png)